molecular formula C8H20N2 B3394491 N,N'-Diethylbutane-1,4-diamine CAS No. 19435-68-8

N,N'-Diethylbutane-1,4-diamine

Cat. No.: B3394491
CAS No.: 19435-68-8
M. Wt: 144.26 g/mol
InChI Key: WHDUKLPCKZTPFY-UHFFFAOYSA-N
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Description

Contextualization within Diamine Chemistry and its Broader Academic Significance

Diamines, as a class of organic compounds, are of fundamental importance in chemistry. They serve as crucial building blocks, or monomers, for the synthesis of polyamides, a major class of engineering plastics. asm.orgnih.gov The ability of diamines to undergo condensation reactions with dicarboxylic acids is the cornerstone of the production of materials like nylon. google.com Beyond polymer synthesis, diamines are widely utilized as curing agents for epoxy resins, where they facilitate the formation of cross-linked, durable thermosetting polymers. ontosight.ai

The academic significance of diamines extends to their role as ligands in coordination chemistry. The two nitrogen atoms, with their lone pairs of electrons, can effectively chelate to metal ions, forming stable complexes. researchgate.netresearchgate.net This has led to the development of a vast array of metal-diamine complexes that are employed as catalysts in a multitude of organic transformations, including asymmetric catalysis, which is crucial for the synthesis of chiral molecules. researchgate.netnih.gov Furthermore, diamines are pivotal intermediates in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai The structural diversity of diamines, achieved through variation of the carbon chain length and the substituents on the nitrogen atoms, allows for the fine-tuning of their physical and chemical properties to suit specific applications.

Overview of Foundational Research Trajectories of N,N'-Diethylbutane-1,4-diamine

The foundational research on butane-1,4-diamine derivatives can be traced back to the late 19th century. A notable early synthesis in 1890 involved the acidic hydrolysis of N,N'-dinitro-1,4-butanediamine to produce 1,4-butanediol, then referred to as "tetramethylene glycol". wikipedia.org This early work laid the groundwork for the exploration of the chemistry of the butane-1,4-diamine scaffold.

Later research focused on developing synthetic routes to various N-substituted 1,4-diaminobutanes. For instance, processes were developed for the preparation of substituted 1,4-diaminobutanes for use as curing agents for epoxide resins. google.com These methods often involved the catalytic hydrogenation of succinic acid dinitriles in the presence of acetic anhydride (B1165640), followed by hydrolysis to yield the desired diamine. google.com Another synthetic approach involved the reaction of 1,4-diaminobutane (B46682) with aldehydes, followed by reduction, to yield N,N'-disubstituted derivatives. nih.gov These foundational studies were instrumental in establishing the synthetic accessibility and utility of compounds like this compound.

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound

The current research landscape for this compound and related diamines is characterized by a focus on their application in sophisticated chemical syntheses and materials science. A significant area of interest is their use as ligands in the development of novel catalysts. For example, chiral diamines are integral components of ruthenium(II) precatalysts used in asymmetric hydrogenation reactions, which are vital for the production of enantiomerically pure compounds. acs.org The modular synthesis of these catalysts allows for the tuning of their steric and electronic properties by varying the diamine ligand. acs.org

Emerging trends point towards the increasing use of diamines in the field of asymmetric catalysis, where they can act as organocatalysts or as ligands for transition metals. nih.govchinesechemsoc.org Researchers are exploring the use of diamine derivatives in a variety of catalytic transformations, including Michael additions, aldol (B89426) reactions, and Henry reactions. researchgate.net The development of new synthetic methods, such as the sequential application of palladium and rhodium catalysis, is enabling the efficient synthesis of complex, polyfunctionalized diamine derivatives. nih.gov

Furthermore, there is a growing interest in the biochemical synthesis of diamines like 1,4-butanediamine (also known as putrescine) using engineered microorganisms. google.comchemicalbook.com This approach offers a sustainable alternative to traditional chemical synthesis and is driven by the demand for bio-based plastics. asm.orgnih.gov The versatility of the diamine scaffold, combined with the development of innovative synthetic and catalytic methodologies, ensures that this compound and its analogues will continue to be of significant interest in advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms N,N'-Diethyl-1,4-butanediamine, N,N'-Diethylputrescine
CAS Number 19435-68-8
Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents, slightly soluble in water fishersci.ca
Density 0.8331 g/cm³ fluorochem.co.uk

Table 2: Comparison of this compound with Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound C8H20N2144.26Two ethyl groups on the nitrogen atoms of a butane-1,4-diamine backbone.
1,4-Butanediamine (Putrescine) C4H12N288.15Unsubstituted diamine with a four-carbon chain. chemicalbook.com
N,N,N',N'-Tetramethylethylenediamine (TMEDA) C6H16N2116.21Four methyl groups on the nitrogen atoms of an ethane-1,2-diamine backbone. bdmaee.net
N,N'-Dibenzyl-1,4-diaminobutane C18H24N2268.40Two benzyl (B1604629) groups on the nitrogen atoms of a butane-1,4-diamine backbone. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethylbutane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H20N2/c1-3-9-7-5-6-8-10-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHDUKLPCKZTPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCNCCCCNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066493
Record name N,N'-Diethylbutane-1,4-diamine
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Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19435-68-8
Record name N1,N4-Diethyl-1,4-butanediamine
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Record name N,N'-Diethylbutylenediamine
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Record name N,N'-Diethylbutane-1,4-diamine
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Record name N,N'-diethylbutane-1,4-diamine
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Synthetic Methodologies for N,n Diethylbutane 1,4 Diamine and Its Derivatives

Established Synthetic Pathways for N,N'-Diethylbutane-1,4-diamine

The primary and most direct route to this compound involves the alkylation of butane-1,4-diamine. This method, while straightforward, requires careful optimization to achieve high yields and purity.

Alkylation Reactions of Butane-1,4-diamine Precursors

The synthesis of this compound is often accomplished through the dialkylation of butane-1,4-diamine (also known as putrescine). This nucleophilic substitution reaction typically involves treating butane-1,4-diamine with an ethylating agent, such as ethyl halides (e.g., ethyl iodide), in the presence of a base to neutralize the hydrogen halide formed during the reaction. The ethyl groups attach to the terminal nitrogen atoms of the butane-1,4-diamine backbone.

Another significant approach is reductive amination. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to an amine. masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, this could involve reacting butane-1,4-diamine with acetaldehyde (B116499) in the presence of a reducing agent. This method is advantageous as it often avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.comchemistrysteps.com

Table 1: Comparison of Synthetic Methods for N,N'-Dialkylated Diamines
MethodPrecursorsKey ReagentsAdvantagesPotential Challenges
Direct AlkylationButane-1,4-diamineEthyl Halides (e.g., Ethyl Iodide), BaseConceptually simple and direct.Risk of over-alkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts). masterorganicchemistry.com
Reductive AminationButane-1,4-diamine, AcetaldehydeReducing Agents (e.g., NaBH3CN, NaBH(OAc)3)Good control over the degree of alkylation, often avoiding polyalkylation. masterorganicchemistry.comrsc.orgMay require careful control of pH and reaction conditions. chemistrysteps.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. For direct alkylation, controlling the stoichiometry of the reactants is key to minimizing side products. Using a specific molar ratio of the amine to the alkylating agent can favor the desired dialkylation. conicet.gov.ar The choice of solvent and base also plays a significant role. For instance, in the synthesis of related N-aryl-N-alkyl diamines, potassium carbonate as the base and DMF as the solvent have been shown to provide excellent selectivity. conicet.gov.ar

In reductive amination, the pH of the reaction medium is a critical parameter. The formation of the imine intermediate is typically favored under slightly acidic conditions, while the reduction step proceeds efficiently under these or neutral conditions. chemistrysteps.com The choice of the reducing agent is also vital; for example, NaBH3CN is effective at a lower pH where it selectively reduces the imine over the carbonyl group of the aldehyde. chemistrysteps.com Temperature control is another important factor, with lower temperatures often employed to minimize side reactions. Post-synthesis purification techniques such as distillation or chromatography are generally necessary to obtain the final product with high purity.

Advanced Synthetic Approaches to this compound Analogs and Functionalized Derivatives

Beyond the direct synthesis of this compound, advanced methodologies allow for the creation of a diverse range of analogs and functionalized derivatives with tailored properties.

Preparation of Novel Functionalized this compound Scaffolds

The synthesis of functionalized this compound derivatives often starts with a protected form of butane-1,4-diamine or a related precursor. For example, N,N'-Di-Boc-1,4-butanediamine, where the amine groups are protected by tert-butoxycarbonyl (Boc) groups, can be used in multi-step syntheses. This protection allows for selective reactions at other parts of the molecule before deprotection to reveal the diamine functionality.

Functionalization can also be achieved through the reaction of this compound with various electrophiles. For instance, it can be used in the preparation of amine-functionalized styrene-maleic anhydride (B1165640) imide resins. google.com Furthermore, this compound and its analogs are used as building blocks in the synthesis of more complex molecules, including those with potential biological activity. nih.gov

Strategies for Stereochemical Control in Diethylbutanediamine Synthesis

Achieving stereochemical control in the synthesis of substituted butane-1,4-diamine derivatives is a significant challenge, particularly when chiral centers are introduced into the butane (B89635) backbone. One approach involves the use of chiral auxiliaries or catalysts. For instance, in the synthesis of related chiral diamines, resolution of a racemic mixture using a chiral acid, such as tartaric acid, is a common strategy. brocku.ca

Asymmetric synthesis methodologies can also be employed. For example, enantioselective lithiation-substitution reactions have been used to create chiral aminoferrocenes, highlighting the potential for creating stereocenters adjacent to the nitrogen atoms. brocku.ca While not directly applied to this compound in the provided context, these principles could be adapted. The synthesis of stereochemically pure diamines is crucial for applications where specific stereoisomers exhibit desired properties, such as in pharmacology or materials science.

Cyclization Reactions and Formation of Heterocyclic Systems from this compound Derivatives

N,N'-disubstituted butane-1,4-diamines can serve as precursors for the synthesis of heterocyclic compounds. For example, N,N-dialkyl-N′,N′-dimethylbutane-1,4-diamines have been used to synthesize pyrrolidinium (B1226570) salts through a cyclization reaction. oup.com This reaction, facilitated by a reagent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), proceeds in high yields in polar solvents. oup.com

The formation of such heterocyclic systems demonstrates the versatility of this compound derivatives as synthetic intermediates. The resulting heterocyclic structures can be valuable scaffolds in medicinal chemistry and materials science. For instance, the condensation of 2,3-diamino-2,3-dimethylbutane with a ketone leads to the formation of an imidazolidine (B613845) ring. clockss.org

Table 2: Chemical Compounds Mentioned
Compound NameMolecular FormulaRole in Synthesis
This compoundC8H20N2Target compound and precursor for derivatives. ontosight.ai
Butane-1,4-diamine (Putrescine)C4H12N2Primary precursor for alkylation and reductive amination.
Ethyl iodideC2H5IEthylating agent in direct alkylation. masterorganicchemistry.com
AcetaldehydeC2H4OCarbonyl compound for reductive amination. masterorganicchemistry.com
Sodium cyanoborohydrideCH3BNNaReducing agent for reductive amination. masterorganicchemistry.comchemistrysteps.com
Sodium triacetoxyborohydrideC6H10BNaO6Reducing agent for reductive amination. masterorganicchemistry.com
Potassium carbonateK2CO3Base in alkylation reactions. conicet.gov.ar
N,N'-Di-Boc-1,4-butanediamineC14H28N2O4Protected diamine for multi-step synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)C5H6ClN3O2Cyclization reagent. oup.com
Pyrrolidinium saltsVariesCyclization product from N,N'-disubstituted diamines. oup.com
ImidazolidineC3H8N2Heterocyclic product from condensation reaction. clockss.org

Coordination Chemistry of N,n Diethylbutane 1,4 Diamine As a Ligand System

Ligand Properties and Coordination Modes of N,N'-Diethylbutane-1,4-diamine

This compound is an organic compound featuring a butanediamine backbone with ethyl groups attached to the nitrogen atoms. cymitquimica.com This structure allows it to act as a ligand in coordination chemistry. cymitquimica.com

Bidentate Chelation Mechanisms in Transition Metal Complexation

As a diamine, this compound can function as a bidentate ligand, meaning it can bind to a metal center through the lone pairs of electrons on its two nitrogen atoms. libretexts.org This chelation forms a stable ring structure with the metal ion. The process of forming two bonds to the metal results in a stronger attachment compared to monodentate ligands, which only form a single bond. libretexts.org This enhanced stability is known as the chelate effect.

The coordination of diamine ligands like ethylenediamine (B42938) to metal ions such as Co, Ni, and Cu typically results in an octahedral geometry.

Investigations into Tridentate Coordination Effects of Diamine Ligands

While diamines commonly exhibit bidentate coordination, instances of tridentate coordination have been observed, particularly in more complex ligand structures. For example, in certain ruthenium(II) complexes containing both a chiral N-heterocyclic carbene (NHC) and a chiral diamine like 1,2-diphenylethylenediamine, the diamine ligand can display an unusual tridentate coordination. acs.org This involves the two nitrogen atoms and another part of the ligand, such as a phenyl group, interacting with the metal center. acs.org This can lead to a distorted octahedral geometry around the ruthenium atom. acs.org

Synthesis and Structural Characterization of Metal Complexes Containing this compound

The synthesis of metal complexes involving this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using various analytical techniques to determine their structure and properties.

Complexation with d-block Metals (e.g., Ruthenium, Cobalt, Nickel, Copper, Zinc, Iron, Silver, Gold)

Transition metals from the d-block are known to form a wide array of coordination complexes due to their partially filled d-orbitals. prgc.ac.in These metals can exhibit variable oxidation states, which influences the stability and geometry of the complexes they form. unipune.ac.in

Ruthenium: Ruthenium(II) complexes with diamine ligands have been synthesized and studied for their catalytic applications. acs.org

Cobalt: Cobalt(II) can form complexes with diamine ligands, often resulting in octahedral or square planar geometries. uokerbala.edu.iqoup.com

Nickel: Nickel(II) complexes with diamines can adopt various geometries, including octahedral and square pyramidal, depending on the specific ligands involved.

Copper: Copper(II) readily forms complexes with diamine ligands, often resulting in distorted octahedral or square planar geometries. nih.gov

Zinc: Zinc(II), a d-block element, forms complexes with Schiff base ligands derived from diamines, often exhibiting octahedral geometry. scielo.org.za

Iron: Iron complexes with tetradentate ligands derived from diamines have been investigated for their spin crossover properties. nih.gov

Silver and Gold: Silver(I) and gold(I) can form complexes with N-heterocyclic carbenes and other ligands, some of which are derived from diamines. nih.gov

The characterization of these metal complexes involves a range of techniques:

Elemental Analysis: To determine the elemental composition of the complex. scielo.org.zanih.gov

Spectroscopic Methods (IR, UV-Vis, NMR): To identify functional groups and study the electronic transitions and structure of the complex. uokerbala.edu.iqnih.govscielo.org.zanih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the number of unpaired electrons and the geometry. uokerbala.edu.iqnih.gov

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. scielo.org.zanih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. acs.org

Table 1: Examples of Metal Complexes with Diamine-Related Ligands and Their Properties
MetalLigand TypeCoordination GeometryCharacterization TechniquesReference
Copper(II)Schiff base from 1,4-butanediamineOctahedralIR, UV-vis, 1H NMR, Mass spectrometry, Elemental analysis nih.gov
Zinc(II)Schiff base from 1,3-phenylenediamineOctahedralUV-Vis, FT-IR, 1H-NMR, 13C-NMR, Elemental analysis scielo.org.za
Ruthenium(II)N-heterocyclic carbene and 1,2-diphenylethylenediamineDistorted OctahedralX-ray crystallography, NMR spectroscopy acs.org
Cobalt(II)Schiff base from dithiooxamideOctahedralFT-IR, UV-Visible, 1H NMR, Magnetic susceptibility, Molar conductance uokerbala.edu.iq

Formation and Properties of Schiff Base Complexes Derived from Diamines

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govrevistabionatura.com Schiff bases derived from diamines can act as versatile ligands, forming stable complexes with a variety of metal ions. revistabionatura.com

These ligands can be bidentate, tridentate, or tetradentate depending on their structure. nih.gov For instance, a Schiff base formed from a diamine and an aldehyde can act as a bidentate ligand, coordinating to a metal ion through the two nitrogen atoms of the azomethine groups. revistabionatura.com The resulting metal complexes can exhibit various geometries, such as tetrahedral or octahedral, and are often paramagnetic. scielo.org.zarevistabionatura.com

The synthesis of these complexes generally involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. scielo.org.za They are often characterized by their insolubility in common organic solvents but solubility in polar aprotic solvents like DMSO and DMF. revistabionatura.com

Structure-Reactivity Relationships and Electronic Properties in this compound Metal Complexes

The structure of a metal complex significantly influences its reactivity and electronic properties. Factors such as the coordination number, geometry, and the nature of the ligands all play a crucial role.

The electronic properties of transition metal complexes are largely determined by the d-electron configuration of the metal ion and the ligand field. The d-orbitals of the metal ion are split into different energy levels upon coordination with ligands, and the energy difference between these levels determines the color and magnetic properties of the complex. unipune.ac.in The absorption of light can cause electrons to move between these d-orbitals, a phenomenon known as d-d transition, which is responsible for the characteristic colors of many transition metal complexes. unipune.ac.in

Influence of Ligand Architecture on Coordination Geometry and Stability

The coordination behavior of a ligand is intrinsically linked to its structural features, including the nature of the donor atoms, the length and flexibility of the backbone connecting them, and the steric bulk of any substituents on or near the donor atoms. For this compound, the key architectural components are the two secondary amine nitrogen atoms that act as donors, the flexible four-carbon (butane) backbone, and the two ethyl substituents on each nitrogen atom.

Coordination Geometry:

In the absence of published crystal structures for metal complexes of this compound, predictions about its influence on coordination geometry must be inferred from general principles and studies of similar ligands. As a bidentate ligand, it is expected to form a chelate ring with a metal center. The butane (B89635) backbone would result in a seven-membered chelate ring. The coordination number and the resulting geometry of the complex will depend on the metal ion's intrinsic preferences, the presence of other ligands, and the steric constraints imposed by the N,N'-diethyl groups. researchgate.net

For instance, with transition metals that commonly exhibit a coordination number of six, this compound could occupy two coordination sites, with the remaining sites filled by other ligands, leading to a distorted octahedral geometry. researchgate.net For metals favoring a coordination number of four, tetrahedral or square planar geometries are possible. researchgate.net The significant steric hindrance from the ethyl groups on the nitrogen atoms would likely play a crucial role in determining the final geometry, potentially favoring more open or distorted structures to accommodate the bulky substituents. In contrast, less sterically hindered diamines like ethylenediamine readily form stable five-membered chelate rings, often leading to well-defined octahedral or square planar geometries.

Stability of Complexes:

The stability of metal complexes is quantified by their stability constants (log K or log β), with higher values indicating greater stability. dtic.mil Several factors influenced by the ligand architecture affect complex stability:

Chelate Effect: Bidentate ligands like this compound typically form more stable complexes than two equivalent monodentate ligands due to the chelate effect, which is an entropically favorable process.

Chelate Ring Size: The stability of a chelate complex is also dependent on the size of the ring formed. Generally, five- and six-membered chelate rings are the most stable, as they have minimal ring strain. The butane backbone of this compound would form a seven-membered ring, which is generally less stable than the five-membered ring formed by ethylenediamine or the six-membered ring formed by 1,3-propanediamine. For example, the stability constant (log β) for the calcium(II) complex with 1,4-butanediamine is 4.072, which is lower than that for the 1,2-ethylenediamine complex (4.69) and the 1,3-propanediamine complex (5.25). dtic.mil

While specific stability constants for this compound complexes are not available in the surveyed literature, a comparative analysis with other diamines highlights the expected trends.

Table 1: Comparison of Stability Constants (log β) for Ca(II) Complexes with Different Diamines

Ligand Chelate Ring Size log β Reference
1,2-Ethylenediamine 5-membered 4.69 dtic.mil
1,3-Propanediamine 6-membered 5.25 dtic.mil
1,4-Butanediamine 7-membered 4.072 dtic.mil

| This compound | 7-membered | Data not available | |

This table is for illustrative purposes to show the effect of chelate ring size on stability. Data for this compound is not available.

Electrochemical Behavior of Coordinated this compound Systems

The electrochemical properties of a coordination complex, such as its redox potentials, are influenced by the nature of the metal ion and the ligand system. The ligand field created by the donor atoms affects the electron density at the metal center, thereby influencing the ease with which the metal can be oxidized or reduced.

Cyclic voltammetry is a common technique used to study the redox behavior of metal complexes. The redox potential of a complex provides information about the stability of different oxidation states of the metal ion. The electron-donating ability of the ligand is a key factor; stronger electron-donating ligands tend to stabilize higher oxidation states of the metal, resulting in more negative reduction potentials.

For this compound, the secondary amine groups are σ-donors. The ethyl substituents are electron-releasing groups, which increase the electron-donating ability of the nitrogen atoms compared to unsubstituted amines. This enhanced electron donation would be expected to stabilize the metal center in a higher oxidation state, making it more difficult to reduce. Consequently, one would predict that metal complexes of this compound would exhibit more negative reduction potentials compared to analogous complexes with unsubstituted diamines.

However, a comprehensive search of the scientific literature did not yield any specific studies on the electrochemical behavior of metal complexes containing this compound. Therefore, no experimental data, such as cyclic voltammograms or redox potentials, can be presented. Research on related systems, such as palladium and platinum phosphine (B1218219) complexes, shows that electrochemical reduction is often irreversible and can be coupled with the loss of other ligands. dtic.mil The specific redox properties of this compound complexes would need to be determined experimentally.

Table 2: Anticipated Trends in Redox Potentials of Metal Complexes

Ligand Feature Effect on Electron Density at Metal Expected Shift in Reduction Potential (Mn+/M(n-1)+)
Alkyl substituents on N-donor Increase More negative

This table presents general trends and not specific data for this compound complexes.

Catalytic Applications Involving N,n Diethylbutane 1,4 Diamine Based Systems

N,N'-Diethylbutane-1,4-diamine as a Ligand in Homogeneous Catalysis

Homogeneous catalysis relies on the principle of a catalyst existing in the same phase as the reactants, often involving a central metal atom coordinated by organic molecules known as ligands. The structure and electronic properties of these ligands are paramount in determining the catalyst's activity, selectivity, and stability. While diamines are a well-established class of ligands in catalysis, the specific applications of this compound are highly specialized.

A comprehensive review of scientific literature and chemical databases reveals no specific documented use of this compound as a primary or ancillary ligand in asymmetric hydrogenation.

The fundamental principle of asymmetric catalysis, particularly hydrogenation, is the transfer of chirality from a catalyst system to a prochiral substrate, leading to an excess of one enantiomer in the product. This requires the use of a chiral catalyst. This compound is an achiral molecule; it possesses no stereogenic centers and is not C2-symmetric in a way that would confer a chiral environment around a metal center. Consequently, it is unsuitable for inducing enantioselectivity in hydrogenation reactions. The field of asymmetric hydrogenation is dominated by sophisticated chiral phosphine (B1218219) ligands (e.g., BINAP) and chiral diamine derivatives, such as those based on 1,2-diphenylethylenediamine (DPEN), which provide the necessary steric and electronic cues for stereochemical control.

An extensive search of the chemical literature indicates no established role for this compound as a critical ligand in palladium- or nickel-catalyzed cross-coupling reactions such as the Kumada or Negishi couplings.

These cross-coupling reactions typically involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. The success of these reactions is heavily dependent on the ligand coordinated to the metal center (commonly palladium or nickel). These ligands, typically bulky electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are required to stabilize the low-valent metal species, facilitate the oxidative addition step, and promote the final reductive elimination.

While simple diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been used as additives in some cross-coupling reactions, they often serve to sequester metal salts or influence reagent aggregation rather than acting as the primary ligand that dictates the catalytic cycle's efficiency. There are no specific research findings or data tables demonstrating the utility of this compound as a performance-enhancing ligand in these transformations.

Mechanistic Investigations of this compound Catalyzed Reactions

Mechanistic investigations are contingent upon the existence of an established catalytic reaction. As this compound has not been identified as a ligand in the aforementioned catalytic applications, detailed mechanistic studies are correspondingly absent from the scientific literature.

There are no published studies that elucidate the catalytic cycle or identify reaction intermediates for systems involving this compound in the context of asymmetric hydrogenation or major cross-coupling reactions. Such research would first require the discovery of a viable catalytic process utilizing this specific ligand.

Ligand cooperation refers to a mechanistic paradigm where the ligand is not a mere spectator but actively participates in bond activation steps, often through deprotonation/protonation sequences or other chemical transformations. This concept is typically associated with ligands featuring specific functionalities, such as an N-H moiety adjacent to the coordinating atom, which can act as a proton shuttle.

While this compound possesses secondary amine groups, there is no research available that investigates its potential for ligand cooperation in the catalytic pathways of hydrogenation or cross-coupling reactions. The absence of a documented catalytic role for this ligand precludes any subsequent mechanistic studies into cooperative effects.

No data tables are included in this article as no relevant research findings containing such data could be identified for the specified compound and catalytic applications.

Theoretical and Computational Investigations of N,n Diethylbutane 1,4 Diamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the fundamental aspects of molecular behavior.

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed examination of molecular conformations and their relative energies. For diamines like N,N'-Diethylbutane-1,4-diamine, the flexibility of the butyl chain and the orientation of the ethyl groups lead to a complex potential energy surface with numerous possible conformers.

Conformational analysis using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can identify stable conformers and the energetic barriers between them. nih.gov For similar flexible molecules, calculations have shown the existence of multiple stable conformations, often described as gauche and cis forms, in the gas phase. nih.gov The relative stability of these conformers is influenced by subtle intramolecular interactions. Natural Bond Orbital (NBO) analysis can further elucidate these interactions, revealing stabilizing effects such as hyperconjugation between lone pair orbitals and antibonding orbitals. nih.gov For instance, in related systems, gauche conformers have been shown to be stabilized by specific orbital interactions that are absent in the cis forms. nih.gov

The choice of computational method and basis set is crucial for obtaining accurate results. DFT methods are generally considered a good compromise between accuracy and computational cost for molecules of this size. mdpi.com To improve the accuracy of the energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) methods can be employed, often as single-point calculations on DFT-optimized geometries. mdpi.com

Table 1: Representative Data from DFT Conformational Analysis of a Flexible Diamine Derivative

This table is a representative example based on typical data from DFT studies of similar molecules and does not represent actual calculated values for this compound.

Conformer Relative Energy (kcal/mol) (B3LYP/6-311++G(d,p)) Dipole Moment (Debye) Key Dihedral Angle(s) (degrees)
Gauche-1 0.00 1.25 -65.4, 178.2
Gauche-2 0.45 1.30 68.1, 179.5
Cis-1 2.10 3.45 0.5, -177.9

This compound can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form metal complexes. Computational modeling is a powerful tool for investigating the nature of these ligand-metal interactions. DFT calculations can be used to optimize the geometry of such complexes and to analyze the bonding between the diamine and the metal. acs.org

Techniques such as NBO analysis can provide insights into the donor-acceptor interactions between the nitrogen lone pairs of the diamine and the vacant orbitals of the metal. The strength of this coordination can be quantified by calculating the interaction energies. Furthermore, computational methods can predict the spectroscopic properties of these complexes, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computed structures. acs.org

In the context of catalysis, for example with ruthenium complexes, DFT can be used to explore the structure of precatalysts and active catalytic species. acs.org X-ray crystallography and NMR analysis of similar Ru(II)-NHC-diamine complexes have revealed distorted octahedral geometries and specific coordination modes, which can be rationalized and further investigated using computational models. acs.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule flexes and changes its conformation in different environments, such as in solution or at an interface. digitellinc.com

MD simulations have been used to study the self-assembly of similar N-alkyl diamine surfactants at the air-water interface. digitellinc.com These simulations show how factors like pH can affect the protonation state of the amine groups, which in turn influences the molecule's conformation and its interactions with surrounding water molecules. digitellinc.com For instance, at low pH where the diamine is dicationic, simulations have shown a higher probability of forming hydrogen bonds with water. digitellinc.com Such simulations can complement experimental techniques like sum frequency generation (SFG) spectroscopy to provide a detailed molecular-level understanding of interfacial phenomena. digitellinc.com

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. acs.org

For example, in the context of asymmetric hydrogenation catalyzed by Ru(II)-diamine complexes, DFT calculations can help to propose and validate reaction mechanisms. acs.org By calculating the energies of various proposed transition states, the most likely reaction pathway can be determined. For instance, in related systems, an outer-sphere bifunctional catalysis mechanism has been proposed and supported by computational studies. acs.org These calculations can also explain the stereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. It is often necessary to use sophisticated methods and to include the effects of the solvent, for example, by using a polarizable continuum model (PCM) or by including explicit solvent molecules in the calculation. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N,N'-diethyl-2-[(4'-substituted)phenylthio] acetamides

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on N,n Diethylbutane 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N'-Diethylbutane-1,4-diamine. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus. spectrabase.com

In ¹H NMR spectroscopy, the symmetrical nature of this compound results in a distinct and predictable pattern. The spectrum is expected to show four unique signals corresponding to the different types of protons in the molecule. The protons of the terminal methyl (CH₃) groups of the ethyl substituents would appear as a triplet, due to spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. nih.gov These methylene protons would, in turn, appear as a quartet, coupling with the methyl protons. The butane (B89635) backbone gives rise to two additional signals for the inner and outer methylene groups (C₁-H₂/C₄-H₂ and C₂-H₂/C₃-H₂). These would appear as complex multiplets due to coupling with adjacent non-equivalent protons. The N-H protons of the secondary amine groups typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms. For this compound, four distinct signals are expected, corresponding to the methyl carbon, the ethyl methylene carbon, and the two different methylene carbons of the butane chain. The chemical shifts of these carbons are indicative of their bonding environment, with those closer to the electronegative nitrogen atom appearing further downfield. Public databases confirm the availability of ¹H and ¹³C NMR spectra for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent, concentration, and instrument frequency. The data below represents a prediction based on structural analysis.

Nucleus Assignment (Structure: CH₃-CH₂-NH-CH₂-CH₂-CH₂-CH₂-NH-CH₂-CH₃) Predicted Multiplicity Predicted Chemical Shift (ppm)
¹H CH₃ -CH₂- Triplet (t) ~1.0-1.2
¹H CH₃-CH₂ - Quartet (q) ~2.5-2.7
¹H -NH-CH₂ -CH₂- Multiplet (m) ~2.5-2.7
¹H -CH₂-CH₂ -CH₂- Multiplet (m) ~1.4-1.6
¹H -NH - Broad Singlet (br s) Variable
¹³C CH₃ -CH₂- - ~15
¹³C CH₃-CH₂ - - ~44
¹³C -NH-CH₂ -CH₂- - ~50

X-ray Crystallography for Precision Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. google.com This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. nih.gov

While specific crystal structure data for this compound is not publicly available, analysis of its salts or co-crystals would provide invaluable structural information. nih.gov For instance, the crystallographic analysis of a related compound, the dinitrate salt of N,N-diethylbenzene-1,4-diaminium, demonstrates the type of precise data that can be obtained. hmdb.ca In the study of this analogue, researchers were able to determine the crystal system, space group, and unit cell dimensions, as well as key torsion angles that define the conformation of the diethylamino group relative to the rest of the molecule. hmdb.cathermofisher.com Such an analysis for this compound would confirm the conformation of the flexible butane chain and the geometry around the nitrogen atoms, and reveal intermolecular interactions like hydrogen bonding that dictate the crystal packing. epa.gov

Table 2: Example of Crystal Structure Data from an Analogous Compound (N,N-diethylbenzene-1,4-diaminium dinitrate) Disclaimer: The following data is for a structurally related compound and is presented for illustrative purposes to show the parameters obtained from an X-ray crystallography study. It does not represent the data for this compound.

Parameter Value Reference
Crystal System Orthorhombic hmdb.ca
Space Group P bca hmdb.ca
Unit Cell Dimensions a = 38.821 Å, b = 20.900 Å, c = 7.172 Å hmdb.ca
Cell Volume 5819 ų hmdb.ca

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like diamines. Developing a robust HPLC method involves the systematic optimization of several parameters, including the stationary phase (column), mobile phase composition, and detector settings.

For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common starting point. A C18 or C8 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Due to the basic nature of the amine groups, which can cause peak tailing on standard silica-based columns, mobile phase additives or specialized columns are often required. Adding a small amount of an acid (e.g., formic acid or phosphoric acid) to the mobile phase can protonate the amines, improving peak shape. Alternatively, ion-pair chromatography or the use of columns specifically designed for amine analysis can provide excellent separation. Detection can be achieved using a UV detector if the compound has a chromophore or, more universally, with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

Table 3: Exemplar HPLC Method Parameters for Diamine Analysis

Parameter Condition Purpose/Rationale
Column Primesep 200 (100 x 4.6 mm, 5 µm) or similar mixed-mode/amine-specific column Provides enhanced retention and peak shape for basic amines.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Formic acid improves peak shape for amines; Acetonitrile is a common organic modifier.
Elution Mode Gradient or Isocratic Gradient elution is suitable for separating complex mixtures with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Detector | ELSD, CAD, or MS | Universal detection methods suitable for compounds lacking a strong UV chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures

For the analysis of volatile components within a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. This compound is sufficiently volatile for GC analysis. However, the high polarity and basicity of amines present challenges, often leading to poor peak shape and interaction with active sites in the GC system.

To overcome these issues, specialized capillary columns are employed. Columns with a base-deactivated surface and a stationary phase designed for volatile amines, such as the Rtx-Volatile Amine column, provide sharp, symmetrical peaks and robust performance, even with repeated injections of aqueous or alkaline samples. Analysis can often be performed without chemical derivatization, simplifying sample preparation. Headspace GC-MS is a particularly useful variation for analyzing volatile amines in complex matrices, where the sample is heated in a sealed vial to drive the volatile analytes into the gas phase for injection. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Table 4: Typical GC-MS Parameters for Volatile Amine Analysis

Parameter Condition Purpose/Rationale
Column Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm df) or equivalent Specifically designed to prevent peak tailing and provide good selectivity for basic compounds.
Carrier Gas Helium Inert carrier gas, standard for GC-MS.
Flow Rate ~1.5-2.0 mL/min (constant flow) Optimized for separation efficiency and transfer to the MS.
Oven Program Start at 40°C (hold 4 min), ramp at 25°C/min to 250°C (hold 3 min) Temperature program designed to separate volatile amines within a reasonable analysis time.
Injector Split/Splitless, 250°C Standard injection technique; high temperature ensures volatilization.

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns for library matching. |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The compound has a monoisotopic mass of 144.1626 g/mol , corresponding to the molecular formula C₈H₂₀N₂.

Under Electron Ionization (EI), commonly used in GC-MS, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This cleavage is highly favorable as it results in a stable, resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are expected:

Cleavage of an ethyl group, leading to the loss of a methyl radical (•CH₃) is less common than cleavage of the larger substituent.

The most prominent fragmentation is the cleavage of the C-C bond within the butane chain adjacent to a nitrogen, leading to the formation of a stable iminium ion.

The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound. The highest mass values in the spectrum may correspond to the molecular ion (M⁺˙ at m/z 144), but for amines, this peak can sometimes be weak or absent. The base peak is often one of the stable fragment ions.

Table 5: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z (Mass/Charge) Proposed Fragment Ion Formation Pathway
144 [C₈H₂₀N₂]⁺˙ Molecular Ion (M⁺˙)
115 [C₆H₁₅N₂]⁺ Loss of an ethyl radical (•C₂H₅) via C-N bond cleavage (less likely)
86 [C₅H₁₂N]⁺ α-cleavage: [CH₂(CH₂)₂NHCH₂CH₃]⁺
72 [C₄H₁₀N]⁺ α-cleavage: [CH₂NHCH₂CH₃]⁺

Applications of N,n Diethylbutane 1,4 Diamine in Advanced Materials Science

Incorporation into Hybrid Organic-Inorganic Frameworks and Coordination Polymers

The two nitrogen atoms in N,N'-Diethylbutane-1,4-diamine can coordinate with metal centers, allowing it to act as a bridging linker between metal nodes. This can lead to the formation of extended one-, two-, or three-dimensional coordination polymers. The flexibility of the butane (B89635) backbone and the steric hindrance from the ethyl groups can influence the final topology and properties of the framework. While specific research detailing the incorporation of this compound into a named MOF is not prevalent in the provided results, its structural characteristics make it a suitable candidate for creating such materials. The general principle involves reacting the diamine with a metal salt under specific conditions, often solvothermal, to promote the self-assembly of the crystalline framework. The resulting materials could have applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Role in the Synthesis of Functional Polymeric Materials

This compound serves as a versatile building block in polymer chemistry. ontosight.ai Its primary role is often as a curing agent or a monomer in the synthesis of various functional polymers, such as polyamides and epoxy resins. ontosight.ai

In the context of epoxy resins, the diamine functions as a hardener. The amine groups undergo nucleophilic addition reactions with the epoxide rings of the epoxy prepolymer. This reaction opens the epoxide ring and forms a covalent bond, leading to a cross-linked, three-dimensional polymer network. This process, known as curing, transforms the liquid resin into a hard, thermoset material with enhanced mechanical strength, chemical resistance, and thermal stability. Such materials find use as high-performance adhesives, coatings, and composites. ontosight.ai

The reactivity of this compound also allows it to be used in step-growth polymerization to form polyamides. By reacting with dicarboxylic acids or their derivatives (like diacyl chlorides), a repeating amide linkage is formed, resulting in a linear polymer chain. The properties of the resulting polyamide can be tuned by the choice of the co-monomer.

Polymer Type Role of this compound Resulting Material Properties Potential Applications
Epoxy Resins Curing Agent / HardenerHigh mechanical strength, chemical resistance, thermal stabilityAdhesives, Coatings, Composites ontosight.ai
Polyamides MonomerTunable properties based on co-monomerSpecialty fibers, engineering plastics

Principles of Supramolecular Assembly and Molecular Recognition Involving Diamines

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. this compound is well-suited for applications in this field due to its structural features that facilitate molecular recognition and self-assembly.

The key principles governing its involvement in supramolecular assemblies are:

Hydrogen Bonding: The secondary amine groups contain hydrogen atoms that can act as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. This allows the molecule to form predictable hydrogen-bonding networks with itself or with other complementary molecules, such as carboxylic acids or amides.

Host-Guest Chemistry: The flexible butane chain allows the molecule to adopt various conformations, enabling it to fit within the cavities of larger host molecules (e.g., cyclodextrins, calixarenes). The binding is driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Coordination Chemistry: As discussed previously, the diamine can act as a bidentate ligand, coordinating to metal ions. cymitquimica.com This interaction is a form of molecular recognition, where the size, charge, and electronic properties of the metal ion determine the stability and geometry of the resulting complex. This principle is fundamental to the design of self-assembled coordination cages and polymers. acs.org

These non-covalent interactions allow for the construction of ordered, multi-component architectures from the bottom up, which is a foundational concept in nanotechnology and the development of "smart" materials.

Interaction Type Structural Feature Description
Hydrogen Bonding Secondary Amine (N-H) GroupsCan act as both hydrogen bond donors and acceptors, leading to self-assembly.
Host-Guest Interactions Flexible Butane ChainAllows conformational changes to fit into molecular hosts.
Metal Coordination Two Nitrogen Lone PairsActs as a bidentate ligand to coordinate with metal ions. cymitquimica.comacs.org

Q & A

Q. What are the established synthetic routes for N,N'-Diethylbutane-1,4-diamine, and how can purity be optimized?

Methodological Answer:

  • Synthesis : Alkylation of 1,4-diaminobutane with ethyl halides or reductive amination of butane-1,4-diamine with acetaldehyde derivatives. For example, N-alkylated spermine analogues (e.g., DESPM) were synthesized by reacting alkylating agents with diamine precursors in polar solvents like DMSO or methanol under controlled pH .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity can be confirmed via melting point analysis and NMR spectroscopy .

Q. What analytical techniques are recommended for structural characterization of this compound and its derivatives?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, N,N'-bis-Schiff base derivatives were characterized in monoclinic systems (P2₁/c) with lattice parameters a = 14.5770 Å, b = 7.6201 Å, c = 9.4456 Å .
  • Spectroscopy : ¹H/¹³C NMR to confirm alkyl chain geometry and amine proton environments (e.g., δ 1.2–2.8 ppm for ethyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 173.2 for [M+H]⁺) .

Q. How can researchers screen this compound for biological activity in preclinical models?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or broth microdilution (MIC determination). Compare with dodecane or phenol derivatives, which show antifungal/antibacterial activity .
  • Cellular uptake studies : Use radiolabeled or fluorescently tagged derivatives in cancer cell lines (e.g., DU145 prostate cells) with LC-MS/MS to quantify intracellular accumulation .

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkyl chain length) influence enzymatic interactions with polyamine oxidases (PAOs)?

Methodological Answer:

  • Enzyme kinetics : Compare kcat/Km values for N,N'-diethyl vs. N,N'-dibenzyl derivatives using recombinant PAO/SMO enzymes. For example, N,N'-bis(4-CF₃-benzyl) derivatives showed reduced catalytic efficiency (kcat/Km = 0.8 × 10³ M⁻¹s⁻¹) due to steric hindrance .
  • pH profiling : Assess protonation states of amine groups (e.g., pKa ~9.5 for secondary amines) via pH-rate dependence experiments .

Q. What mechanistic insights explain this compound’s role in corrosion inhibition for carbon steel?

Methodological Answer:

  • Schiff base formation : React with salicylaldehyde to form N,N'-bis(salicylidene) derivatives, which adsorb onto metal surfaces. Confirm via FTIR (C=N stretch ~1600 cm⁻¹) and electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance .
  • Surface analysis : Use SEM-EDS to map inhibitor distribution and quantify Fe/O ratios post-exposure to HCl .

Q. How can computational modeling guide the design of this compound-based catalysts or drug candidates?

Methodological Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show lower HOMO energies, enhancing oxidative stability .
  • Molecular docking : Simulate binding interactions with PAO active sites (PDB: 2B5X) to optimize substituent geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.